6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
This compound features a dihydropyridazin-3-one core substituted at position 6 with a methyl group and at position 2 with a piperidin-4-ylmethyl moiety linked to a quinoxaline-2-carbonyl group. The quinoxaline moiety is a bicyclic aromatic system known for its planar structure, which facilitates π-π stacking interactions in biological targets. The piperidine ring introduces conformational flexibility, while the dihydropyridazinone core may contribute to hydrogen bonding or metabolic susceptibility .
Propriétés
IUPAC Name |
6-methyl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-6-7-19(26)25(23-14)13-15-8-10-24(11-9-15)20(27)18-12-21-16-4-2-3-5-17(16)22-18/h2-7,12,15H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKWHLQZCASOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a piperidine ring, which is further connected to a dihydropyridazinone structure. Its molecular formula is with a molecular weight of approximately 342.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | 6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that quinoxaline derivatives often exhibit anticancer properties by inhibiting key proteins involved in tumor growth and metastasis.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In vitro studies demonstrated moderate inhibition efficiency against COX-2, suggesting its role in anti-inflammatory pathways .
- Anticancer Activity : Quinoxaline derivatives are known to affect multiple pathways associated with cancer cell proliferation, including:
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of 6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one:
Case Studies
Several case studies have highlighted the efficacy of quinoxaline derivatives in treating specific cancers:
- Colorectal Cancer : A study reported that compounds similar to 6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one showed promise in inhibiting COX-2, which is overexpressed in colorectal cancer tissues .
- Breast Cancer : Research indicated that quinoxaline derivatives could inhibit the proliferation of breast cancer cells by targeting multiple signaling pathways, leading to apoptosis .
Comparaison Avec Des Composés Similaires
Core Heterocycle Modifications
- 6-Phenyl Analog (BF90043): The compound 6-phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one (CAS: 2380063-63-6, Molecular Weight: 411.45) replaces the methyl group at position 6 with a phenyl ring. The phenyl group may also engage in additional aromatic interactions with target proteins .
Piperidine Substituent Variations
- Piperidine Alkylation :
European patent applications () describe analogs with alkylated piperidine rings (e.g., 1-methylpiperidin-4-yl, 1-ethylpiperidin-4-yl). Alkylation reduces the basicity of the piperidine nitrogen, which could improve metabolic stability by decreasing susceptibility to oxidative deamination. However, this may also reduce solubility due to increased hydrophobicity . - Functionalized Piperidine Derivatives: Substituents like 4-[(dimethylamino)methyl]piperidin-1-yl or 1-(2-hydroxyethyl)piperidin-4-yl () introduce polar groups, enhancing solubility or enabling hydrogen bonding. The target compound lacks such modifications, suggesting a trade-off between simplicity of synthesis and pharmacokinetic optimization .
Quinoxaline vs. Other Aromatic Systems
- Pyridine and Pyrimidine Analogs: Compounds in and utilize pyridine (e.g., 6-(trifluoromethyl)pyridin-2-yl) or pyrimidine cores instead of quinoxaline. Trifluoromethyl groups (as in ) enhance electronegativity and metabolic stability but may reduce π-π stacking efficiency. Quinoxaline’s larger aromatic surface area likely offers stronger target binding but may increase molecular weight and synthetic complexity .
Comparative Data Table
Research Implications and Gaps
- Structural Insights : The target compound’s methyl group and unmodified piperidine suggest a focus on balancing solubility and binding affinity. However, direct pharmacological data (e.g., IC50, bioavailability) are absent in the provided evidence.
- Synthetic Challenges: Quinoxaline incorporation may complicate synthesis compared to simpler heterocycles, as seen in ’s multi-step procedure .
- Opportunities for Optimization : Introducing polar groups (e.g., hydroxyethyl) on the piperidine ring (as in ) or fluorinated substituents () could refine the target compound’s properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
